2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole
Description
2-((3,5-Dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a sulfonyl group linked to a 3,5-dimethoxybenzyl moiety and a pyrrolidine-containing ethyl substituent.
Propriétés
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfonyl]-1-(2-pyrrolidin-1-ylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-28-18-13-17(14-19(15-18)29-2)16-30(26,27)22-23-20-7-3-4-8-21(20)25(22)12-11-24-9-5-6-10-24/h3-4,7-8,13-15H,5-6,9-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYTVJLYUUXYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CCN4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Structural Differences :
The absence of a nitro group in the target compound may reduce opioid activity but could redirect selectivity toward other targets, such as ion channels or enzymes.
Pyrazole-4-sulfonamide Derivatives
The compound 2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole (MR-S1-19) features a pyrazole-sulfonamide group instead of a dimethoxybenzyl-sulfonyl moiety. Reported antiproliferative activity (IC50 values in µM range) suggests that sulfonamide-linked benzimidazoles may target cellular proliferation pathways, though the dimethoxybenzyl group in the target compound could alter solubility and target affinity .
Omeprazole-Related Sulfinyl Derivatives
- Omeprazole N-oxide (6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) contains a sulfinyl group and pyridine ring, critical for proton pump inhibition. The target compound’s sulfonyl group (vs. sulfinyl) and pyrrolidine substituent likely eliminate anti-secretory effects but may introduce novel bioactivities .
- CAS 1346599-85-6 (a bis-pyridinylmethyl sulfinyl benzimidazole) demonstrates higher molecular weight (494.61 g/mol) and complexity, emphasizing how additional aromatic rings influence pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
